4-ethoxy-3-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide
Description
4-ethoxy-3-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with ethoxy (C₂H₅O) and fluoro (F) groups at the 4- and 3-positions, respectively. The sulfonamide nitrogen is linked to a pentyl chain containing a hydroxyl group and a thiophen-3-yl moiety. Its molecular formula is C₁₈H₁₈FNO₄S₃, with a molecular weight of 427.5 g/mol .
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4S2/c1-2-23-17-4-3-15(11-16(17)18)25(21,22)19-8-5-13(6-9-20)14-7-10-24-12-14/h3-4,7,10-13,19-20H,2,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFKWHGAWBXSCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Benzenesulfonamide Core
The benzenesulfonamide backbone is synthesized via sulfonation of benzene derivatives. In a representative protocol:
Introduction of Ethoxy and Fluoro Groups
Ethoxy and fluoro groups are introduced through sequential electrophilic substitutions:
- Ethoxylation :
- Fluorination :
Synthesis of 5-Hydroxy-3-(Thiophen-3-yl)Pentyl Side Chain
The side chain is constructed via a thiol-ene reaction and subsequent hydroxylation:
- Thiophene Coupling :
Final Coupling and Purification
The benzenesulfonamide core and side chain are coupled via nucleophilic substitution:
- Reagents : 3-fluoro-4-ethoxybenzenesulfonyl chloride and 5-hydroxy-3-(thiophen-3-yl)pentylamine.
- Conditions :
Optimization of Reaction Conditions
Catalysts and Solvents
Temperature and Time Effects
Yield Improvement Strategies
- Microwave Assistance : Ethoxylation under microwave irradiation (100 W, 120°C) reduces reaction time to 1 hour (yield: 75%).
- Catalytic Hydrogenation : Palladium on carbon (Pd/C) enhances diastereoselectivity during side-chain reduction (dr: 5:1).
Analytical Characterization Techniques
Spectroscopic Methods
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The ethoxy and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium ethoxide (NaOEt) for nucleophilic substitution and fluorine gas (F2) for electrophilic substitution are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the sulfonamide group can inhibit certain enzymes by mimicking the natural substrate, while the hydroxy and thiophenyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and two analogs:
Substituent Effects on Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-fluoro group is electron-withdrawing, which may enhance the sulfonamide’s acidity and influence binding interactions.
- The oxazolyl group in adds a heterocyclic ring with nitrogen, which may improve hydrogen-bonding capacity. The target compound’s ethoxy and fluoro substituents balance hydrophobicity and polarity.
Thiophene Moieties and Bioactivity Potential
All three compounds feature thiophen-3-yl groups, which are common in bioactive molecules due to their aromaticity and sulfur atom participation in non-covalent interactions. For example, describes a thiophene-containing sulfonamide (compound 8e) synthesized via column chromatography, yielding a yellow solid (mp 158–160°C) . While bioactivity data for the target compound are absent, highlights sulfonamides with chloro-benzoyl groups exhibiting anticancer activity (e.g., IC₅₀ = 35 μg/mL against HCT116 cells) . This suggests that substituent choice (e.g., fluoro vs. chloro) could critically influence efficacy.
Biological Activity
4-Ethoxy-3-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates a variety of functional groups, including an ethoxy group, a fluorine atom, and a benzenesulfonamide moiety, which contribute to its diverse chemical reactivity and biological interactions. The presence of the thiophene ring enhances its electron-rich character, potentially improving binding affinity to biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C18H22FNO4S, with a molecular weight of approximately 427.52 g/mol. The compound's structure is illustrated below:
| Property | Value |
|---|---|
| Molecular Formula | C18H22FNO4S |
| Molecular Weight | 427.52 g/mol |
| IUPAC Name | This compound |
| Functional Groups | Ethoxy, Fluoro, Hydroxy, Thiophene, Benzenesulfonamide |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzenesulfonamide Core : Sulfonation of benzene derivatives followed by amination.
- Introduction of Ethoxy and Fluoro Groups : Achieved through electrophilic aromatic substitution reactions.
- Attachment of Hydroxy and Thiophenyl Groups : Involves nucleophilic substitution reactions or coupling reactions such as Suzuki-Miyaura coupling.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. The following sections detail its specific biological activities.
Enzyme Inhibition
Compounds in the benzenesulfonamide class have shown effectiveness against various biological targets:
- Topoisomerase Inhibition : Similar compounds have demonstrated potent inhibitory activity against bacterial topoisomerases, with IC50 values ranging from 0.008 to 0.046 μg/mL against various strains like Staphylococcus aureus and Streptococcus pneumoniae .
Antimicrobial Activity
The compound has been investigated for its potential antimicrobial properties:
- Antibacterial Potency : Preliminary studies suggest that it may exhibit antibacterial activity comparable to or exceeding that of standard antibiotics like ampicillin and streptomycin .
The mechanism involves interaction with specific molecular targets, where the sulfonamide group mimics natural substrates to inhibit enzyme activity. The hydroxy and thiophenyl groups enhance binding affinity and specificity towards enzymes or receptors.
Case Studies
- In Vitro Studies : Various derivatives have been tested for their inhibitory effects on acetylcholinesterase (AChE), showing promising results for potential applications in treating neurodegenerative diseases like Alzheimer's .
- Toxicity Assessments : Compounds similar in structure were assessed for cytotoxicity against HepG2 human liver cells, demonstrating low toxicity and specificity towards bacterial isoforms without affecting human enzymes .
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